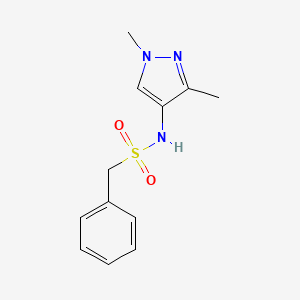
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine, often involves multicomponent reactions, cyclization, and substitution reactions. A common approach involves the reaction of diketo compounds with aromatic diamines in the presence of catalysts to form quinoxaline cores. Specific methodologies might include phosphine-free Mn-complex catalyzed dehydrogenative C-C and C-heteroatom bond formation, offering a sustainable approach to synthesize quinoxaline derivatives (Das, Mondal, & Srimani, 2018).
科学的研究の応用
Synthesis and Cytotoxic Activity
Quinoxaline derivatives have been synthesized for their potential cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, with some compounds showing IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This highlights the therapeutic potential of quinoxaline derivatives in cancer treatment (Deady et al., 2003).
Electrochemical Studies and Thermodynamics
Comparative electrochemical studies of quinoxaline and its derivatives reveal complex redox behaviors, which are critical in understanding their biological importance and industrial applications. These studies offer insights into the kinetic and thermodynamic parameters of redox processes involving quinoxaline compounds, contributing to the development of electrochemical sensors and other analytical devices (Rupar et al., 2018).
Apoptosis Induction
Certain N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to quinoxaline derivatives, have been identified as potent inducers of apoptosis in cancer cells. This discovery opens avenues for developing new chemotherapeutic agents that can selectively induce cell death in cancerous tissues, thereby providing a potential treatment strategy for various solid tumors (Zhang et al., 2008).
Heterocyclic Amine Metabolism and Biomonitoring
The metabolic transformation and biomonitoring of heterocyclic aromatic amines (HAs) like MeIQx, derived from cooked meats, have been extensively studied. These studies shed light on the metabolic pathways and potential health risks associated with HA exposure, contributing to food safety and public health guidelines (Stillwell et al., 1999).
Novel Synthetic Methods
Research on quinoxaline derivatives also focuses on novel synthetic methods, such as the synthesis of benzimidazoles and quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation. This method represents a sustainable approach to synthesizing N-heteroaromatic compounds, which are crucial in pharmaceutical and chemical industries (Hille et al., 2014).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-11-14(2)26(25-13)21-20(23-16-5-3-4-6-17(16)24-21)22-15-7-8-18-19(12-15)28-10-9-27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVMMDUNCZSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)



![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)